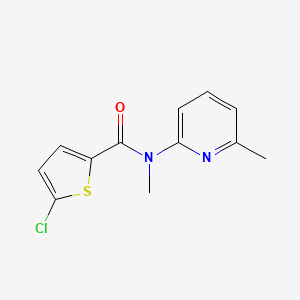![molecular formula C10H9BrN2OS B7593967 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole, also known as BSOX, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BSOX belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell growth and survival. This compound has also been found to modulate the expression of various genes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. In addition, this compound has been found to possess anti-inflammatory and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole is its high potency and selectivity towards cancer cells. This compound has also been found to exhibit good pharmacokinetic properties, making it a promising candidate for drug development. However, the synthesis of this compound is relatively complex and requires specialized equipment and expertise. In addition, further studies are needed to investigate the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole has great potential as a therapeutic agent in various diseases. Future studies should focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. In addition, further studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials. Other future directions include the development of novel derivatives of this compound with improved pharmacological properties and the identification of biomarkers for patient selection and response prediction.
In conclusion, this compound is a promising compound with potential as a therapeutic agent in various diseases. Its anti-cancer activity and selectivity towards cancer cells make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to investigate its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole involves the condensation reaction of 3-bromopyridine-2-thiol with 3-methyl-4-nitroisoxazole. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide. The resulting product is then reduced using a reducing agent such as iron powder or zinc dust to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-cancer activity of this compound against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
5-[(3-bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-7-5-8(14-13-7)6-15-10-9(11)3-2-4-12-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGCLZGWNNGXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)

![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)




![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)

![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)


![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)